3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
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Description
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is a chemical compound with the following properties:
- Molecular Formula : C<sub>15</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>
- Molecular Weight : 281.27 g/mol
- IUPAC Name : 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrobenzenamine
Molecular Structure Analysis
The molecular structure of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline consists of an indene ring system fused with a nitroaniline moiety. The indene portion provides rigidity due to its bicyclic structure, while the nitro group introduces polarity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Reduction : Reduction of the nitro group to an amino group.
- Substitution : Substitution reactions at the aniline nitrogen or the indene ring.
- Functionalization : Introduction of additional functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior.
- Solubility : Assess solubility in various solvents.
- Color : Describe the color of the compound.
- Stability : Evaluate stability under different conditions.
Safety And Hazards
- Toxicity : Investigate potential toxicity based on structural features.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider environmental implications.
Future Directions
Research avenues include:
- Biological Activity : Explore potential applications in medicine or materials science.
- Derivatization : Synthesize derivatives for improved properties.
- Computational Studies : Perform computational simulations to predict behavior.
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBGCWCPOWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline |
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